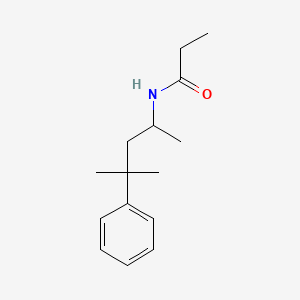

N-(1,3-dimethyl-3-phenylbutyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-dimethyl-3-phenylbutyl)propanamide is a compound of significant interest in the field of organic chemistry. It is noteworthy for its complex molecular structure and the variety of chemical reactions it can undergo.

Synthesis Analysis

The synthesis of this compound and similar compounds typically involves complex organic reactions. For example, the synthesis of related compounds often includes amination reactions of halogenated hydrocarbons and other multi-step processes, as detailed in studies of similar compounds (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is usually characterized using techniques like X-ray diffraction, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). These methods have been used to confirm structures and to analyze the dihedral angles between molecular groups, as seen in related studies (Bai et al., 2012).

Chemical Reactions and Properties

Compounds like this compound can participate in a variety of chemical reactions, including weak hydrogen bonds among molecules, which contribute to their three-dimensional structure. The chemical properties are often analyzed through density functional theory (DFT) and compared with experimental values (Bai et al., 2012).

Physical Properties Analysis

The physical properties of such compounds include their solubility behavior in different solvents, as observed in studies of related compounds. For example, some compounds are highly soluble in water and other polar solvents, while others show different solubility patterns (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties are often determined through spectroscopic techniques and quantum chemical calculations. These analyses include vibrational frequencies, NMR chemical shifts, and UV-Visible analysis. Studies of related compounds show that computational methods like DFT can effectively predict these properties (Zhao et al., 2008).

Aplicaciones Científicas De Investigación

Cytomegalovirus (CMV) DNA Maturation Inhibition

A study discussed the efficacy of a novel selective nonnucleoside inhibitor, which, although not the exact compound, shares structural similarities to N-(1,3-dimethyl-3-phenylbutyl)propanamide, in inhibiting CMV replication. This compound does not inhibit viral DNA synthesis, transcription, and translation but interferes with viral DNA maturation and packaging, demonstrating a potential application in antiviral therapies (Buerger et al., 2001).

Aromatase Inhibition for Cancer Treatment

Research into aromatase inhibitors for the treatment of hormone-dependent breast cancer has identified several compounds with stronger inhibition of human placental aromatase than existing treatments. While these compounds are structurally distinct from this compound, their role in inhibiting estrogen biosynthesis highlights the potential for similar compounds to be explored for their therapeutic applications in cancer treatment (Hartmann & Batzl, 1986).

Antidepressant Potential

A study on 3,4-diphenyl-1H-pyrazole-1-propanamine antidepressants found that certain compounds could serve as potential antidepressants with reduced side effects. This research underscores the broader application of structurally related compounds in the development of new antidepressant medications (Bailey et al., 1985).

Neurokinin-1 Receptor Antagonism

Another study highlighted the development of a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. The research into such compounds suggests potential applications in treating conditions like emesis and depression, showcasing the relevance of exploring the effects of compounds like this compound in similar contexts (Harrison et al., 2001).

Supramolecular Assembly Applications

Supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl-β-alanine have been explored for potential biomedical applications such as drug delivery and tissue regeneration. Although not directly related to this compound, this research illustrates the broad applicability of similar compounds in nanotechnology and medicine (Cutrone et al., 2017).

Propiedades

IUPAC Name |

N-(4-methyl-4-phenylpentan-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-5-14(17)16-12(2)11-15(3,4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPFCCLPSCSZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)CC(C)(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)